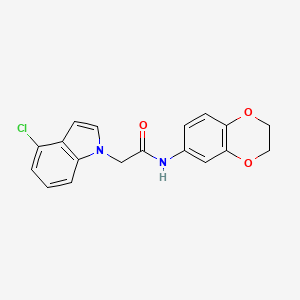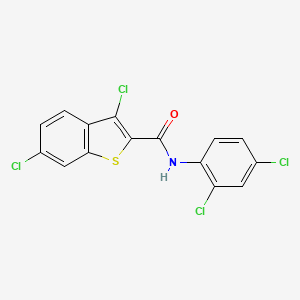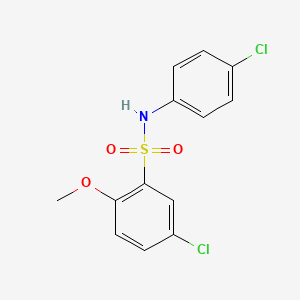
2-(4-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound that features a complex structure combining an indole ring, a chlorinated substituent, and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Derivative: The starting material, 4-chloroindole, can be synthesized through the Fischer indole synthesis or by chlorination of indole.
Acylation Reaction: The 4-chloroindole undergoes an acylation reaction with chloroacetyl chloride to form 2-(4-chloro-1H-indol-1-yl)acetyl chloride.
Coupling with Benzodioxin: The acetyl chloride derivative is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole core is a common motif in many natural products and pharmaceuticals, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer, due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors or enzymes, modulating their activity. The benzodioxin moiety may enhance the compound’s binding affinity or selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)acetamide: Lacks the chlorine substituent and benzodioxin moiety.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Lacks the indole ring.
4-chloro-1H-indole: Lacks the acetamide and benzodioxin moieties.
Uniqueness
2-(4-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to its combination of an indole ring with a chlorine substituent and a benzodioxin moiety. This structural complexity provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H15ClN2O3 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-(4-chloroindol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-2-1-3-15-13(14)6-7-21(15)11-18(22)20-12-4-5-16-17(10-12)24-9-8-23-16/h1-7,10H,8-9,11H2,(H,20,22) |
InChI Key |
DCGRUUWKUSCMGC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-imino-7-(2-methoxyethyl)-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11134632.png)
![(2E)-2-(3-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-ylidene)-N-(naphthalen-1-yl)hydrazinecarboxamide](/img/structure/B11134643.png)
![(5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11134648.png)
![7-Chloro-1-(3-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11134656.png)
![N-{6-tert-butyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B11134668.png)
![(5Z)-5-(3-nitrobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11134671.png)

![3-[(5Z)-5-(4-methylbenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]naphthalen-2-yl acetate](/img/structure/B11134682.png)
![ethyl (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-(phenylcarbonyl)prop-2-enoate](/img/structure/B11134685.png)

![2-(4-fluorophenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11134696.png)
![6-imino-N,7-bis[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11134698.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide](/img/structure/B11134704.png)
![5-[4-(benzyloxy)phenyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11134706.png)
